Stereoselectivity in Enzymatic Dihydroxylation: Cis vs. Trans Diol Formation
The enzymatic dihydroxylation of indene by toluene dioxygenase from Rhodococcus sp. 1BN produces exclusively the cis-(1S,2R)-1,2-dihydroxyindan isomer, whereas chemical oxidation typically yields a mixture of cis and trans diols or preferentially the trans isomer [1]. This stereochemical outcome is critical for downstream applications, as only the cis-(1S,2R) isomer serves as the direct precursor for the synthesis of Indinavir [2].
| Evidence Dimension | Stereochemical Outcome of Dihydroxylation |
|---|---|
| Target Compound Data | trans-(1R,2R)-1,2-dihydroxyindan (target compound) is formed preferentially under thermodynamically controlled conditions (e.g., Raney nickel isomerization) . |
| Comparator Or Baseline | cis-(1S,2R)-1,2-dihydroxyindan (comparator) is formed exclusively via enzymatic dihydroxylation using Rhodococcus sp. 1BN [1]. |
| Quantified Difference | Enzymatic process yields cis-isomer exclusively; chemical isomerization yields trans-isomer in 31% yield . |
| Conditions | Enzymatic: Rhodococcus sp. 1BN toluene-induced cells; Chemical: Raney nickel, 60°C, 42 h . |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable; substitution of cis for trans (or vice versa) will result in failed syntheses and inactive drug intermediates.
- [1] Cavalca, L., et al. (2000). Detection of genes for alkane and naphthalene catabolism in Rhodococcus sp. strain 1BN. Research in Microbiology, 151(8), 633-642. View Source
- [2] Process for preparing optically active 1,2-diols. (2000). U.S. Patent No. 6,569,652. View Source
